

Preamble: Navigating Data Gaps with Scientific Rigor

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Compound of Interest

Compound Name: *1-Butoxy-4-nitrobenzene*

Cat. No.: *B1195281*

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For drug development professionals and researchers, a comprehensive understanding of a compound's toxicological profile is paramount for safety assessment and regulatory compliance. This guide focuses on **1-Butoxy-4-nitrobenzene** (CAS No. 7244-78-2), a nitroaromatic compound for which specific and extensive toxicological data is not readily available in public literature. In such instances, a scientifically robust approach involves a combination of analyzing existing data on the compound, employing the principle of "read-across" from structurally similar and well-characterized chemicals, and outlining a logical strategy for empirical testing.

This document synthesizes the known information for **1-Butoxy-4-nitrobenzene** with the extensive toxicological data available for its parent compound, nitrobenzene, and other alkoxy-nitrobenzene analogues. This methodology allows for the prediction of potential hazards and provides a framework for targeted, efficient toxicological evaluation.

Section 1: Compound Identity and Physicochemical Characteristics

A compound's physical and chemical properties are foundational to its toxicological profile, influencing its absorption, distribution, metabolism, and excretion (ADME).

Table 1: Physicochemical Properties of **1-Butoxy-4-nitrobenzene**

Property	Value	Source
CAS Number	7244-78-2	[1]
Molecular Formula	C ₁₀ H ₁₃ NO ₃	[1]
Molecular Weight	195.21 g/mol	[1]
Appearance	White or colorless to yellow/orange powder or liquid	[2]
Melting Point	31 °C	[3]
Boiling Point	308 °C at 760 mmHg	[3]
Density	1.116 g/cm ³	[3]
Solubility	Soluble in Methanol	[3]
LogP	3.29 - 3.5	[3]

The high LogP value suggests that **1-Butoxy-4-nitrobenzene** is lipophilic, indicating a potential for ready absorption through the skin and across biological membranes, as well as a possibility of bioaccumulation.

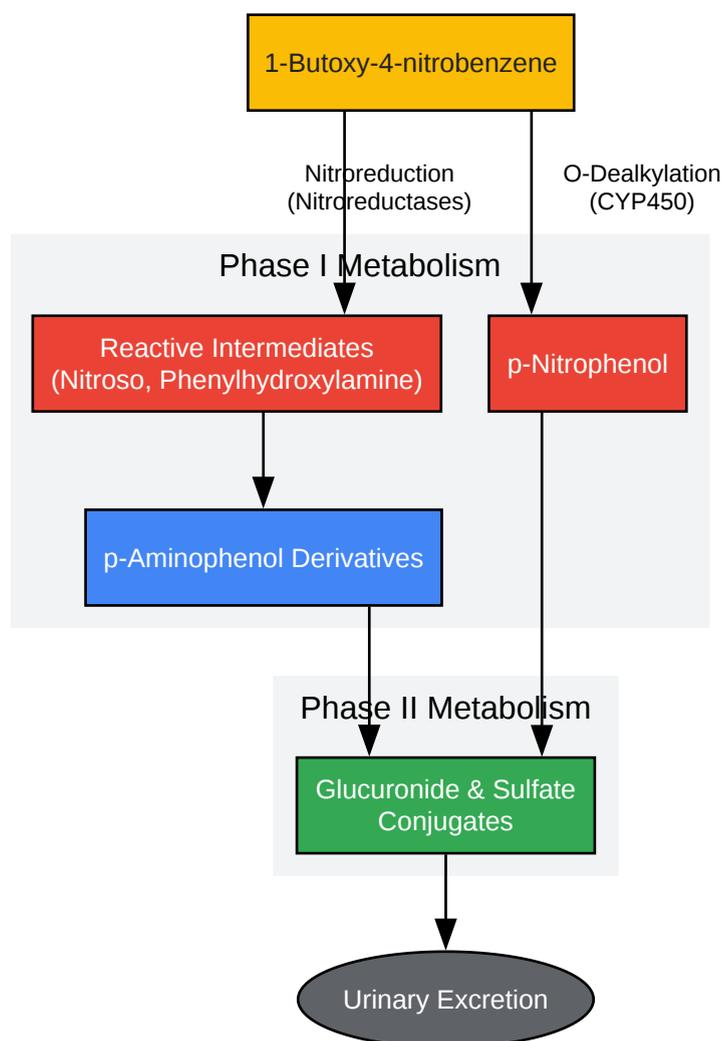
Predicted Toxicokinetics and Metabolism

While specific ADME studies on **1-Butoxy-4-nitrobenzene** are lacking, its metabolism can be predicted based on its structure and the known pathways of related nitroaromatic compounds.

[4][5] The primary metabolic transformations are expected to be:

- O-Dealkylation: The butoxy group may be cleaved, yielding p-nitrophenol, a major metabolite of other alkoxy-nitrobenzenes.[4]
- Nitroreduction: The nitro group is sequentially reduced, primarily by gut microflora and hepatic enzymes, to form highly reactive intermediates such as nitrosobenzene and phenylhydroxylamine, ultimately leading to p-aminophenol derivatives.[6][7]

These reactive intermediates are central to the toxicity of nitroaromatic compounds, as they can induce oxidative stress and bind to macromolecules.



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Caption: Predicted metabolic pathway of **1-Butoxy-4-nitrobenzene**.

Section 2: Acute Toxicity Profile

According to the European Chemicals Agency (ECHA), **1-Butoxy-4-nitrobenzene** is classified as Acute Toxicity Category 4 (H302): Harmful if swallowed.[1] This classification is consistent with the known hazards of nitroaromatic compounds.

The hallmark of acute nitrobenzene poisoning is methemoglobinemia.[5][8] This condition arises when the ferrous iron (Fe^{2+}) in hemoglobin is oxidized to ferric iron (Fe^{3+}) by reactive metabolites, rendering it unable to transport oxygen. This leads to functional anemia and tissue

hypoxia. Symptoms progress from cyanosis, fatigue, and headache at low levels to coma, respiratory depression, and death at high levels.[5]

Table 2: Acute Oral LD₅₀ of Structurally Related Compounds

Compound	Species	Oral LD ₅₀ (mg/kg)	Source
Nitrobenzene	Rat (female)	600	[8]
4-Nitrobenzaldehyde	Rat	4700	[9]

Given its classification, the LD₅₀ of **1-Butoxy-4-nitrobenzene** is expected to fall within the range for Category 4 substances (300-2000 mg/kg). The lipophilicity conferred by the butoxy group may enhance its absorption compared to nitrobenzene, potentially influencing its acute toxicity.

Section 3: Genotoxicity and Carcinogenicity

The carcinogenic potential of nitroaromatic compounds is a significant concern. The International Agency for Research on Cancer (IARC) classifies nitrobenzene as Group 2B: Possibly carcinogenic to humans.[5]

Genotoxicity

Data on related compounds suggest a complex genotoxicity profile. Nitrobenzene itself has generally tested negative in standard bacterial mutagenicity assays (Ames test) and did not induce unscheduled DNA synthesis in hepatocytes.[7][10] However, some metabolites of related compounds have shown evidence of inducing chromosomal aberrations in vitro.[4] The genotoxic mechanism is likely related to the formation of DNA adducts by the reactive nitroreduction intermediates.[5]

Carcinogenicity

Chronic inhalation studies in animals have demonstrated that nitrobenzene is a multi-site carcinogen, causing tumors in the liver, kidney, thyroid, and mammary glands of rats and mice. [6][10] The proposed mechanism is not thought to be direct mutagenicity but rather a combination of effects including oxidative stress, chronic tissue injury, and regenerative

proliferation, particularly in the liver and kidney.[6] Given these findings, **1-Butoxy-4-nitrobenzene** should be handled as a potential carcinogen until specific data proves otherwise.

Section 4: Reproductive and Developmental Toxicity

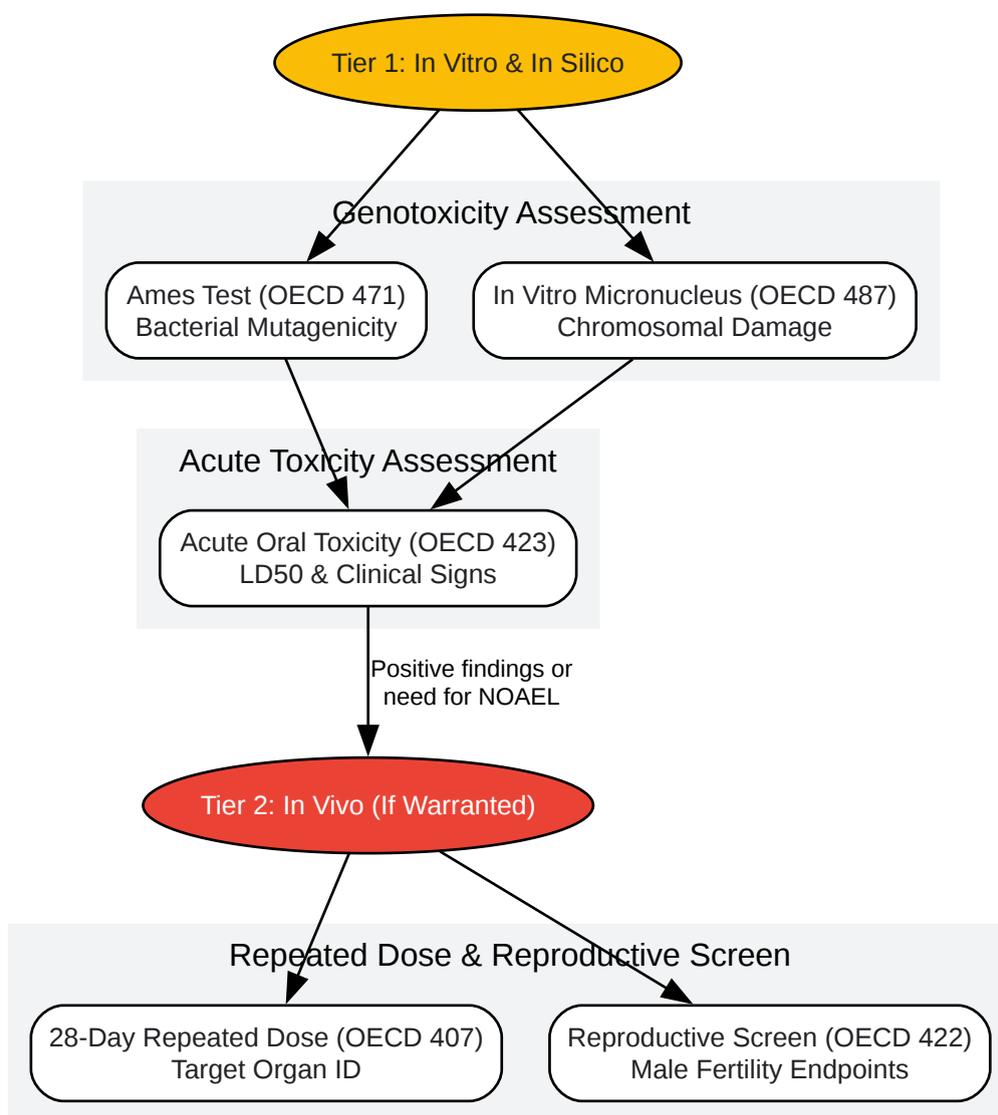
Significant evidence points to nitrobenzene as a male reproductive toxicant.[8][11] California's EPA OEHHA has identified nitrobenzene as a chemical known to cause reproductive toxicity.[11]

- Male Reproductive Effects: Animal studies across multiple exposure routes show that nitrobenzene causes testicular atrophy, damage to seminiferous tubules, reduced sperm production, and decreased fertility.[8][12]
- Developmental Effects: In contrast, animal studies have not indicated that inhalation exposure to nitrobenzene causes significant developmental effects.[13]

Due to the shared nitrobenzene core, there is a strong basis to suspect that **1-Butoxy-4-nitrobenzene** could also pose a hazard to the male reproductive system.

Section 5: Proposed Strategy for Toxicological Evaluation

For a data-poor compound like **1-Butoxy-4-nitrobenzene**, a tiered, systematic approach to testing is essential to characterize its hazards efficiently while adhering to the 3Rs principles (Replacement, Reduction, Refinement).



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Caption: A tiered workflow for the toxicological evaluation of **1-Butoxy-4-nitrobenzene**.

Detailed Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

This test is a critical first step to evaluate mutagenic potential.

- Objective: To detect point mutations (base substitutions and frameshifts) induced by the test compound in amino acid-requiring strains of *Salmonella typhimurium* and *Escherichia coli*.

- Methodology:
 - Strain Selection: Use a minimum of five strains, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA (pKM101).
 - Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9-mix), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254 or a phenobarbital/ β -naphthoflavone combination.
 - Dose Selection: Perform an initial range-finding study to determine cytotoxicity. The main experiment should use at least five different, analyzable concentrations of **1-Butoxy-4-nitrobenzene**, with the highest concentration being 5000 μ g/plate or the limit of solubility/cytotoxicity.
 - Exposure:
 - Plate Incorporation Method: Add the test compound, bacterial culture, and S9-mix (if applicable) to molten top agar. Pour this mixture onto minimal glucose agar plates.
 - Pre-incubation Method: Incubate the test compound, bacteria, and S9-mix together for 20-30 minutes before adding top agar and plating.
 - Incubation: Incubate plates at 37 ± 1 °C for 48-72 hours.
 - Scoring: Count the number of revertant colonies on each plate.
- Validation and Interpretation:
 - Include negative (vehicle) and positive controls (known mutagens for each strain, with and without S9) to ensure the validity of the assay.
 - A positive result is defined as a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations that is at least double the background (vehicle control) count.

Conclusion

While specific toxicological studies on **1-Butoxy-4-nitrobenzene** are scarce, a robust toxicological assessment can be inferred from its chemical structure and data on related nitroaromatic compounds. The available information indicates that **1-Butoxy-4-nitrobenzene** is harmful if swallowed and should be handled as a potential skin and eye irritant. Based on the well-documented toxicity of nitrobenzene, this compound should be presumed to:

- Induce methemoglobinemia upon acute exposure.
- Pose a risk of male reproductive toxicity.
- Be possibly carcinogenic to humans (IARC Group 2B).

These predictions provide a strong foundation for risk assessment and guide the necessary empirical testing, beginning with in vitro genotoxicity assays, to definitively characterize the toxicological profile of **1-Butoxy-4-nitrobenzene**.

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